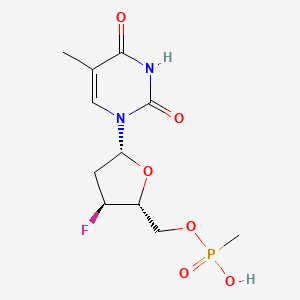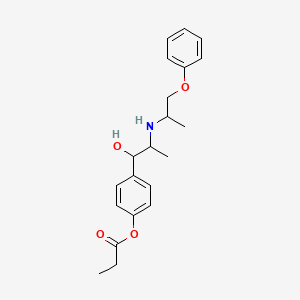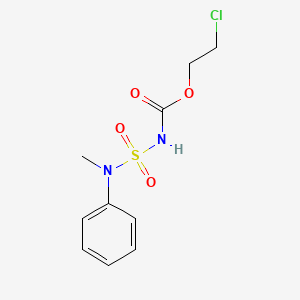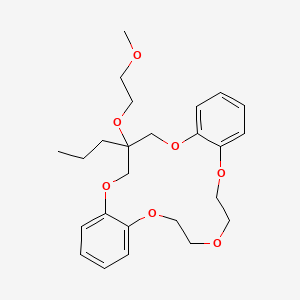
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is a complex organic compound with a unique structure. It belongs to the class of dibenzo crown ethers, which are known for their ability to form stable complexes with various cations. This compound is characterized by its multiple oxygen atoms and a large ring structure, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired product. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the methoxyethoxy and propyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential interactions with biological molecules and its ability to transport ions across membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the development of sensors and separation processes due to its selective binding properties
Mechanism of Action
The mechanism of action of 18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin involves its ability to form stable complexes with cations. The oxygen atoms in the compound’s structure can coordinate with metal ions, facilitating their transport or separation. This coordination ability is crucial for its applications in chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
18-Crown-6: A well-known crown ether with a similar ability to form complexes with cations.
Dibenzo-18-crown-6: Another crown ether with a similar structure but different substituents.
Cryptands: Compounds with similar ion-binding properties but different structural features.
Uniqueness
18-(2-Methoxyethoxy)-18-propyl-6,7,9,10,18,19-hexahydro-17H-dibenzo(b,k)(1,4,7,10,13)pentaoxacyclohexadecin is unique due to its specific substituents, which can influence its binding properties and reactivity. The presence of the methoxyethoxy and propyl groups can enhance its solubility and modify its interactions with various ions .
Properties
CAS No. |
159722-60-8 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-4-propyl-2,6,13,16,19-pentaoxatricyclo[18.4.0.07,12]tetracosa-1(24),7,9,11,20,22-hexaene |
InChI |
InChI=1S/C25H34O7/c1-3-12-25(32-18-13-26-2)19-30-23-10-6-4-8-21(23)28-16-14-27-15-17-29-22-9-5-7-11-24(22)31-20-25/h4-11H,3,12-20H2,1-2H3 |
InChI Key |
CUFHRRIQYJQZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OC1)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


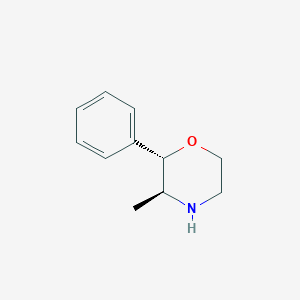
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
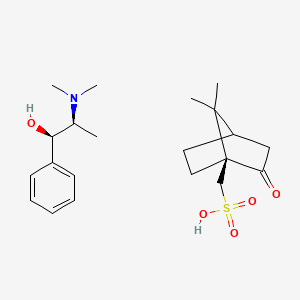
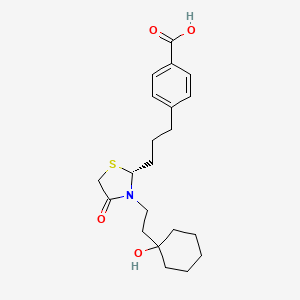
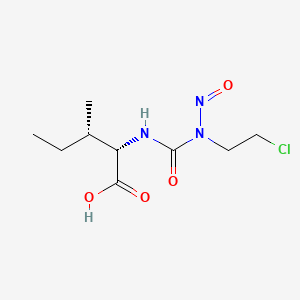
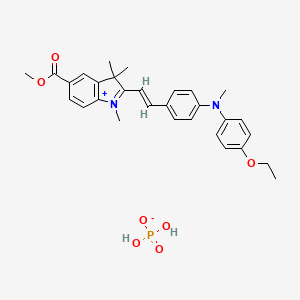
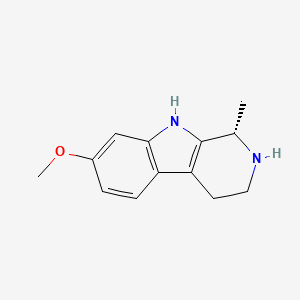
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
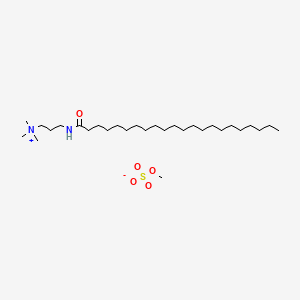
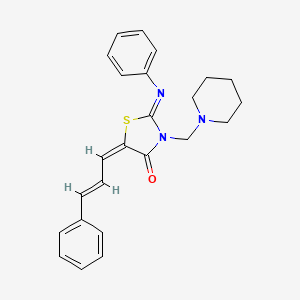
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
